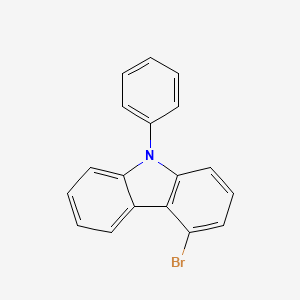

4-Bromo-9-phenyl-9h-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLJKISFWSJGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097884-37-1 | |

| Record name | 4-Bromo-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-9-phenyl-9H-carbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-9-phenyl-9H-carbazole is a pivotal heterocyclic building block in the advancement of organic electronics and medicinal chemistry. Its unique photophysical properties, coupled with a strategically positioned bromine atom, render it an exceptionally versatile intermediate for the synthesis of a new generation of functional materials and bioactive compounds. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic methodologies, and key applications, offering field-proven insights for researchers and developers.

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, is a well-established pharmacophore and a cornerstone of materials science.[1] Its rigid, planar structure and electron-rich nature facilitate efficient charge transport, making it a favored component in organic light-emitting diodes (OLEDs) and photovoltaic devices.[2] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances π-conjugation and improves the material's morphological stability, while the bromine substituent at the 4-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1] This strategic functionalization makes this compound a highly valuable precursor for creating bespoke molecules with tailored electronic and biological properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and material fabrication.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in solid-state applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂BrN | [3] |

| Molecular Weight | 322.2 g/mol | [3] |

| Appearance | White to off-white solid/crystal | [3] |

| Melting Point | 47.0 to 52.0 °C | [3] |

| Boiling Point | 461.7 ± 27.0 °C (Predicted) | [3] |

| Density | 1.39 ± 0.1 g/mL (Predicted) | [3] |

Solubility

While comprehensive quantitative solubility data is not extensively published, empirical evidence from synthetic procedures indicates that this compound is soluble in common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. Its solubility in non-polar solvents like heptane is lower, a property that is often exploited during purification by silica gel chromatography.[3]

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Reference ¹H NMR Data for 9-(4-bromophenyl)-9H-carbazole (400 MHz, CDCl₃): [4]

-

δ 8.13 (d, J = 7.6 Hz, 2H): Protons on the carbazole ring adjacent to the nitrogen.

-

δ 7.72 (d, J = 8.8 Hz, 2H): Protons on the bromophenyl ring.

-

δ 7.45 (d, J = 8.8 Hz, 2H): Protons on the bromophenyl ring.

-

δ 7.41–7.37 (dt, J₁ = 6.8 Hz, J₂ = 6.8 Hz, 4H): Protons on the carbazole ring.

-

δ 7.30 (t, J = 6.6 Hz, 2H): Protons on the carbazole ring.

The IR spectrum of this compound would be expected to show characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and C-N stretching. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 321 and 323 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the phenyl group.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the availability of starting materials and the desired scale of production.

Synthetic Methodologies

A well-established method for N-arylation is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. A detailed protocol for the synthesis of this compound from 4-bromo-9H-carbazole and iodobenzene is as follows:[3]

Experimental Protocol: Ullmann N-Arylation of 4-Bromo-9H-carbazole

-

Reaction Setup: In a 500 mL four-neck flask, combine 4-bromo-9H-carbazole (15.0 g, 61.0 mmol, 1.0 eq), iodobenzene (13.6 mL, 122 mmol, 2.0 eq), and potassium carbonate (16.8 g, 122 mmol, 2.0 eq) in 180 mL of dry DMF.

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 30 minutes. This is crucial to prevent the oxidation of the copper(I) catalyst.

-

Catalyst Addition: Add 1,3-di(2-pyridyl)-1,3-propanedione (1.38 g, 6.10 mmol, 0.10 eq) and copper(I) iodide (1.16 g, 6.10 mmol, 0.10 eq). The ligand (1,3-di(2-pyridyl)-1,3-propanedione) stabilizes the copper catalyst and improves its solubility and reactivity.

-

Reaction: Stir the mixture at 110 °C overnight. The elevated temperature is necessary to overcome the activation energy of the C-N bond formation.

-

Work-up: After cooling, remove the DMF under reduced pressure. Take up the residue in 250 mL of dichloromethane (DCM) and add a concentrated ammonium chloride solution. Filter the mixture through Celite to remove insoluble inorganic salts.

-

Extraction and Purification: Separate the organic and aqueous phases. Extract the aqueous phase twice with 100 mL portions of DCM. Combine the organic phases, wash with water, and dry over sodium sulfate. After removing the solvent, purify the resulting oil by filtration through silica gel using heptane to yield the product.

Chemical Reactivity: A Gateway to Functional Molecules

The bromine atom at the 4-position is the key to the synthetic utility of this compound. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[5] This allows for the extension of the π-conjugated system of the carbazole core, which is a common strategy in the design of materials for organic electronics.

Conceptual Workflow: Suzuki Coupling

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6] This is particularly useful for synthesizing hole-transporting materials with multiple triarylamine units, which are known for their excellent charge-carrying capabilities.[7]

Applications in Research and Development

The unique structural and electronic features of this compound have led to its use in several high-tech and biomedical research areas.

Organic Electronics: Building Blocks for OLEDs and Solar Cells

In the field of organic electronics, carbazole derivatives are widely used due to their high thermal stability and excellent hole-transporting properties.[2] this compound serves as a key intermediate for the synthesis of more complex hole-transporting materials (HTMs) and host materials for phosphorescent emitters in OLEDs.[1] The ability to introduce different aromatic or heteroaromatic groups at the 4-position via cross-coupling reactions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.[7]

Drug Development: A Scaffold for Bioactive Molecules

The carbazole nucleus is a privileged scaffold in medicinal chemistry, with many carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[8][9] The ability to functionalize the 4-position of the this compound ring system provides a route to novel carbazole derivatives with potentially enhanced or novel therapeutic activities. For instance, the synthesis of carbazole-based thiazole derivatives has shown promising cytotoxicity against cancer cell lines.[8]

Conclusion

This compound is a molecule of significant strategic importance in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable building block for the creation of advanced functional materials and novel therapeutic agents. The synthetic protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and developers to harness the full potential of this versatile compound in their respective fields.

References

- 1. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. arabjchem.org [arabjchem.org]

Synthesis and characterization of 4-Bromo-9-phenyl-9h-carbazole

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-9-phenyl-9H-carbazole

Introduction

This compound is a pivotal organic compound whose rigid, electron-rich carbazole core and functionalizable bromine atom make it a highly valuable building block in materials science and synthetic chemistry.[1] The unique photophysical and electronic properties of the carbazole moiety are fundamental to its application in advanced electronic devices, particularly as a host material for phosphorescent emitters or as a hole-transporting layer in Organic Light-Emitting Diodes (OLEDs).[1] The bromine substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the construction of more complex molecular architectures for pharmaceuticals and fine chemicals.[1]

This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and outline a comprehensive characterization strategy to validate the synthesis of the target molecule.

Synthetic Methodologies: A Comparative Analysis

The N-arylation of 4-bromo-9H-carbazole is the most direct approach to synthesizing this compound. This transformation is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most established and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.[2][3][4]

The Ullmann Condensation: A Classic C-N Coupling

The Ullmann condensation is a classic, copper-catalyzed method for forming carbon-nitrogen bonds.[2][5] It traditionally involves the reaction of an amine or amide with an aryl halide at elevated temperatures.[5][6] While modern variations have introduced ligands to enable milder conditions, the foundational principles remain a cornerstone of C-N bond formation.

Mechanistic Rationale: The reaction is believed to proceed through a copper(I) intermediate. The base deprotonates the carbazole's N-H group, which then coordinates with a Cu(I) salt (e.g., CuI). This copper amide species then undergoes a reaction with the aryl halide (iodobenzene is often preferred over bromobenzene due to its higher reactivity) to form the N-aryl bond and regenerate a copper(I) species, continuing the catalytic cycle.[5] The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), is essential to solubilize the reagents and achieve the necessary reaction temperatures, which are often above 100°C.[5][7]

References

Molecular structure and crystal packing of 4-Bromo-9-phenyl-9h-carbazole

An In-Depth Technical Guide to the Molecular Structure and Crystal Packing of 9-(4-Bromophenyl)-9H-carbazole

A Note on Nomenclature: The topic specified is "4-Bromo-9-phenyl-9h-carbazole". However, the vast majority of scientific literature, including detailed crystallographic studies, pertains to the constitutional isomer, 9-(4-Bromophenyl)-9H-carbazole . This guide will focus on the latter, as it is the well-characterized compound with extensive data available. It is probable that "this compound" was a shorthand or slight misnomer for this structure.

Introduction: The Significance of Substituted Carbazoles

Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry.[1] The rigid, electron-rich carbazole core imparts desirable photophysical and electronic properties, making these compounds integral to the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and hole-transporting materials.[1] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances π-conjugation and can improve charge transport, while the bromine substituent at the 4-position of the phenyl ring serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.[2] This strategic substitution allows for the fine-tuning of electronic properties and the construction of more complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, molecular structure, crystal packing, and physicochemical characterization of 9-(4-Bromophenyl)-9H-carbazole. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Synthesis and Crystallization

The synthesis of 9-(4-Bromophenyl)-9H-carbazole is typically achieved via an Ullmann condensation reaction. The protocol described by Kautny et al. (2014), which references an earlier procedure by Xu et al. (2007), is a robust method for achieving this N-arylation.[3][4]

Experimental Protocol: Synthesis

This protocol details a copper-catalyzed N-arylation reaction.

-

Reagent Preparation : In a fused silica ampoule, combine 9H-carbazole (5.35 g, 32.0 mmol), 1,4-dibromobenzene (9.06 g, 38.4 mmol), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 400 mg, 1.6 mmol), and potassium carbonate (K₂CO₃, 4.42 g, 32.0 mmol).[3]

-

Expert Insight: The use of an excess of 1,4-dibromobenzene drives the reaction towards the desired mono-arylated product. K₂CO₃ acts as the base to deprotonate the carbazole nitrogen, and the copper salt is the catalyst for the C-N bond formation. A sealed ampoule is used to prevent sublimation of the reactants at high temperatures.

-

-

Reaction : Seal the ampoule under vacuum and heat to 250 °C for 68 hours.[3]

-

Work-up : After cooling to room temperature, carefully open the ampoule. Partition the solid residue between toluene and water. Extract the aqueous phase with toluene.

-

Purification : Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a mixture of light petroleum and dichloromethane (75:25 v/v).[3] This yields 9-(4-Bromophenyl)-9H-carbazole as a white solid (41% yield).[3]

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for unambiguous structure determination.

-

Dissolution : Prepare a saturated solution of the purified 9-(4-Bromophenyl)-9H-carbazole in chloroform (CDCl₃).

-

Slow Evaporation : Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment.

-

Crystal Formation : Large, well-defined single crystals will form over several days as the solvent slowly evaporates.[3]

Molecular and Crystal Structure Analysis

The definitive three-dimensional structure of 9-(4-Bromophenyl)-9H-carbazole was elucidated by single-crystal X-ray diffraction. The data reveals a non-planar molecular geometry and a crystal packing arrangement dominated by weak intermolecular interactions.

Molecular Geometry

The molecule consists of a planar carbazole moiety and a bromophenyl ring. The key structural feature is the significant twist between these two ring systems. The 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by a dihedral angle of 49.87 (5)°.[3][5] This twisted conformation is a common feature in 9-phenylcarbazole derivatives and has important implications for the electronic properties, as it can disrupt π-conjugation between the two aromatic systems. The carbazole unit itself is nearly planar, with a root-mean-square deviation of 0.027 Å.[3][5]

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 9-(4-Bromophenyl)-9H-carbazole arrange into a monoclinic crystal system with the space group P2₁/c.[3] The packing is characterized by the formation of corrugated two-dimensional networks.[3][5][6] The primary intermolecular forces responsible for this arrangement are C-H···π interactions.[3] Specifically, hydrogen atoms from the carbazole and phenyl rings of one molecule interact with the π-electron clouds of adjacent molecules.[3]

Notably, due to the significant inclination between adjacent carbazole moieties (59.08°), classical π-π stacking interactions are ruled out.[3] The absence of such interactions is a direct consequence of the steric hindrance imposed by the twisted 9-phenyl group. This packing motif influences the material's bulk properties, such as its charge transport characteristics in the solid state.

Crystallographic Data Summary

The following table summarizes the single-crystal X-ray diffraction data for 9-(4-Bromophenyl)-9H-carbazole, collected at 100 K.[3]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂BrN |

| Formula Weight | 322.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4137 (3) |

| b (Å) | 20.1179 (7) |

| c (Å) | 8.6346 (3) |

| β (°) | 108.5322 (14) |

| Volume (ų) | 1385.76 (8) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 3σ(F²)]) | 0.031 |

| wR(F) | 0.047 |

Structural and Physicochemical Characterization

A full characterization of 9-(4-Bromophenyl)-9H-carbazole involves multiple spectroscopic and analytical techniques to confirm its identity and assess its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for confirming the molecular structure in solution.

¹H NMR Data (400 MHz, CDCl₃) :[7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.17 | d, J = 7.7 Hz | 2H | Carbazole H-4, H-5 |

| 7.76 | d, J = 8.6 Hz | 2H | Bromophenyl H ortho to Br |

| 7.51 – 7.45 | m | 2H | Bromophenyl H meta to Br |

| 7.44 | d, J = 7.9 Hz | 2H | Carbazole H-1, H-8 |

| 7.40 | d, J = 7.7 Hz | 2H | Carbazole H-2, H-7 |

| 7.38 – 7.32 | m | 2H | Carbazole H-3, H-6 |

Note: The original source has some overlapping multiplets; assignments are based on typical carbazole spectra.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup : Place the sample in the NMR spectrometer. Tune and shim the probe for the ¹H and ¹³C frequencies.

-

Data Acquisition : Acquire the ¹H spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Processing : Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Thermal Analysis (TGA/DSC)

Thermal analysis provides insights into the material's stability at elevated temperatures, which is critical for applications in electronic devices. While specific TGA/DSC data for 9-(4-Bromophenyl)-9H-carbazole is not available in the reviewed literature, carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures (Td, temperature at 5% weight loss) often exceeding 300-400 °C.[1][6][8]

Experimental Protocol: TGA/DSC

-

Sample Preparation : Accurately weigh 5-10 mg of the sample into an alumina (for TGA) or sealed aluminum (for DSC) pan.

-

TGA Measurement : Place the sample in the TGA furnace. Heat the sample from room temperature to ~800 °C at a constant rate of 10 °C/min under a continuous nitrogen flow (e.g., 50 mL/min). Record the mass loss as a function of temperature.

-

DSC Measurement : Place the sample and an empty reference pan in the DSC cell. Heat the sample to a temperature above its expected melting point, cool it down, and then perform a second heating scan at a rate of 10 °C/min. The second scan is used to determine the glass transition temperature (Tg) and melting point (Tm).

Conclusion

9-(4-Bromophenyl)-9H-carbazole is a strategically designed molecule with a non-planar geometry due to the significant twist between the carbazole and bromophenyl rings. This structural feature prevents close π-π stacking in the solid state, leading to a crystal packing dominated by C-H···π interactions. Its high thermal stability, typical of carbazole derivatives, and the synthetically versatile bromine handle make it a valuable building block for the development of advanced organic electronic materials and complex pharmaceutical compounds. The detailed structural and spectroscopic data provided in this guide serve as a foundational reference for researchers working with this important class of molecules.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Photophysical properties of 4-Bromo-9-phenyl-9h-carbazole derivatives

An In-depth Technical Guide to the Photophysical Properties of 4-Bromo-9-phenyl-9H-carbazole Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, photophysical properties, and applications of this compound and its derivatives. Carbazole-based molecules are of significant interest in the development of advanced materials for organic electronics due to their favorable thermal stability, charge-transporting capabilities, and tunable electronic properties.[1] The strategic incorporation of a bromine atom and a phenyl group onto the carbazole core allows for fine-tuning of its photophysical characteristics and provides a reactive site for further molecular elaboration.[2][3]

Synthetic Pathways to this compound Derivatives

The synthesis of this compound is a critical first step in the development of more complex derivatives for various applications. A common and effective method involves the copper-catalyzed N-arylation of 4-bromo-9H-carbazole with iodobenzene.

Diagram of Synthetic Workflow

References

A Technical Guide to the Thermal Stability and Degradation of 4-Bromo-9-phenyl-9H-carbazole

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 4-Bromo-9-phenyl-9H-carbazole, a molecule of significant interest in the fields of organic electronics and pharmaceutical research. Renowned for its role as a key building block in Organic Light-Emitting Diodes (OLEDs) and other advanced materials, understanding its thermal behavior is paramount for predicting device lifetime, performance, and degradation pathways. This document synthesizes experimental data from analogous compounds with established analytical methodologies to offer a Senior Application Scientist's perspective on evaluating this critical material property. We will delve into the causality behind experimental design for thermal analysis and propose a logical degradation pathway based on fundamental chemical principles.

Introduction: The Significance of Thermal Stability in Carbazole Derivatives

Carbazole derivatives are a cornerstone in the development of high-performance organic electronic materials due to their exceptional charge-transporting properties and high thermal stability.[1] this compound, in particular, offers a versatile scaffold where the carbazole core provides the desired electronic characteristics, the N-phenyl group enhances π-conjugation, and the bromine atom serves as a reactive site for further molecular engineering through cross-coupling reactions.[2] In applications such as OLEDs, these materials are subjected to significant thermal stress during both manufacturing and operation. Consequently, a high thermal stability, characterized by a high decomposition temperature (Td) and a high glass transition temperature (Tg), is a prerequisite for long-lasting and reliable devices.[3] Thermal degradation can lead to the formation of non-emissive species, charge traps, and morphological changes in the thin films, all of which are detrimental to device performance.[4] This guide will provide the foundational knowledge and experimental frameworks necessary to rigorously assess the thermal properties of this compound.

Quantitative Thermal Analysis: A Comparative Approach

| Compound Name | Derivative Type | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |

| 2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one | Carbazole-Quinazolinone | Not Specified | Not Specified | Not Specified |

| 3,3'-Di(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl | Bicarbazole | Not Specified | Not Specified | Not Specified |

| 9-(4-fluorophenyl)-9H-carbazole | Fluorinated Phenylcarbazole | Not Specified | Not Specified | Not Specified |

Note: The absence of specific data for this compound highlights the importance of experimental characterization for novel materials.

Based on the general trends for carbazole derivatives, it is anticipated that this compound will exhibit a high decomposition temperature, likely in excess of 350 °C. The bulky phenyl group at the 9-position is known to enhance the morphological stability of the amorphous state, suggesting a discernible glass transition temperature.

Experimental Protocols for Thermal Characterization

To ensure scientific integrity, the following experimental protocols for TGA and DSC are provided. These methodologies are designed to be self-validating and are based on industry-standard practices for the analysis of organic electronic materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of this compound, which is a primary indicator of its thermal stability.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (3-5 mg) of this compound is placed in an inert sample pan, typically made of alumina or platinum.

-

Instrument Setup: The sample pan is placed in a high-precision thermobalance within the TGA furnace.

-

Atmosphere: A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment at a typical flow rate of 20-50 mL/min. This is crucial to prevent oxidative degradation, which could lead to an underestimation of the material's intrinsic thermal stability.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The Td is commonly reported as the temperature at which a 5% loss of the initial sample mass is observed.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to isolate the thermal degradation from oxidative processes. A constant and controlled heating rate ensures reproducibility and allows for kinetic analysis of the degradation process if desired.

Diagram of TGA Workflow:

References

- 1. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]

- 2. Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-9H-carbazole | 3652-89-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-9-phenyl-9h-carbazole

Introduction

4-Bromo-9-phenyl-9H-carbazole (CAS No. 1097884-37-1) is a pivotal intermediate compound whose utility spans advanced materials science and complex organic synthesis.[1] Its carbazole core provides unique electronic and photophysical properties, making it a valuable building block for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs).[2] In drug development and fine chemical synthesis, the bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]

However, the same reactivity that makes this compound valuable necessitates a comprehensive understanding of its health and safety profile. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to handle this compound safely. The protocols herein are designed not merely as steps to follow, but as a self-validating system rooted in the principles of chemical risk management.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are well-defined under the Globally Harmonized System (GHS).

GHS Classification

The compound is classified with the signal word "Warning" and is associated with the following hazards.[3][4]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

Note: While not explicitly classified for this specific molecule, similar brominated carbazoles may cause respiratory irritation.[5] Therefore, treating the dust as a potential respiratory irritant is a prudent safety measure.

Physicochemical and Toxicological Profile

Understanding the compound's properties is essential for anticipating its behavior under laboratory conditions.

| Property | Value | Source |

| CAS Number | 1097884-37-1 | [3][4] |

| Molecular Formula | C18H12BrN | [3][6] |

| Molecular Weight | 322.2 g/mol | [3][6] |

| Appearance | White to off-white powder/crystal | [7] |

| Melting Point | 47.0 - 52.0 °C | [6] |

| Stability | Stable under recommended conditions | [3] |

| Incompatibilities | Strong oxidizing agents | [3] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[3] |

Toxicological Summary:

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact.[3]

-

Health Effects: Direct contact is known to cause irritation. Skin contact may lead to inflammation, itching, redness, or blistering.[3] Eye contact can result in redness, pain, and potential damage.[3] Acute toxicity data is limited, underscoring the need for cautious handling.[3]

The Hierarchy of Controls: A Systematic Approach to Exposure Prevention

Effective safety management prioritizes systematic controls to minimize risk. The hierarchy of controls is a framework that ranks risk-control measures from most to least effective.

References

A Senior Application Scientist's Guide to 4-Bromo-9-phenyl-9H-carbazole: Commercial Availability, Purity Assessment, and Purification Strategies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 4-Bromo-9-phenyl-9H-carbazole in Modern Chemistry

This compound, a substituted carbazole derivative, has emerged as a cornerstone in the fields of materials science and pharmaceutical development. Its rigid, planar carbazole core, combined with the electronic properties imparted by the phenyl and bromo substituents, makes it a highly versatile building block. In the realm of organic electronics, it is a key precursor for the synthesis of hole-transporting materials, hosts for phosphorescent emitters, and thermally activated delayed fluorescence (TADF) materials integral to high-performance Organic Light-Emitting Diodes (OLEDs). For medicinal chemists, the carbazole scaffold is a privileged structure found in numerous biologically active compounds, and the bromo-functionality of this specific derivative offers a reactive handle for the construction of complex molecular architectures with therapeutic potential, including those with anti-cancer properties.[1]

The success of these advanced applications is inextricably linked to the purity of the starting material. Even trace impurities can dramatically alter the electronic properties of organic semiconductors or interfere with biological assays, leading to unreliable and irreproducible results. This guide, therefore, provides an in-depth technical overview of the commercial landscape for this compound, rigorous protocols for its purity assessment, and field-proven strategies for its purification.

Commercial Landscape: Navigating Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically with purity levels ranging from >97% to 99.9%. It is crucial for researchers to look beyond the headline purity percentage and scrutinize the method of analysis provided. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques cited by suppliers for purity determination.

| Supplier Category | Typical Stated Purity | Common Analytical Method | Considerations for Researchers |

| Major Chemical Suppliers (e.g., TCI, Sigma-Aldrich) | >97.0% - 98.0% | Often GC[2][3] | Reliable quality control, readily available documentation (SDS, specifications). Purity may be sufficient for initial screening, but further purification is recommended for sensitive applications. |

| Specialty Chemical Providers (e.g., Hangzhou Leap Chem) | ≥99% | Typically HPLC[4] | Often cater to the organic electronics market, where high purity is standard. May offer higher-grade materials suitable for device fabrication. |

| Chemical Marketplaces (e.g., ChemicalBook) | 99% - 99.9% | Varies by listing | A wide range of suppliers and purities are available. It is imperative to request a detailed Certificate of Analysis (CoA) to verify the analytical method and impurity profile. |

Expert Insight: A stated purity of ">97.0% (GC)"[2][3] indicates that the material is substantially pure but may contain non-volatile or thermally labile impurities that are not detected by GC. For applications in organic electronics or late-stage drug discovery, a purity of ≥99.5% as determined by HPLC is often the required standard. Always request a lot-specific Certificate of Analysis before purchase.

Purity Determination: A Multi-faceted Approach

A self-validating system for purity assessment relies on orthogonal analytical techniques. For this compound, a combination of HPLC and quantitative ¹H-NMR (qNMR) provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound. A well-developed reverse-phase HPLC method can separate the target compound from closely related structural isomers and byproducts.

Experimental Protocol: Reverse-Phase HPLC Analysis

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak and good resolution from any impurities.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as necessary to be within the linear range of the detector.

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Diagram: HPLC Purity Analysis Workflow

Caption: Workflow for determining the purity of this compound by HPLC.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.

Experimental Protocol: Purity Determination by qNMR

-

Instrumentation and Materials:

-

NMR spectrometer (≥400 MHz).

-

High-precision analytical balance.

-

Certified internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene). The standard should have a simple spectrum with signals that do not overlap with the analyte's signals.

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the analyte and the internal standard are fully soluble.

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Accurately weigh a known amount of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A conservative value of 30 seconds is often sufficient.

-

Pulse Angle: A calibrated 90° pulse.

-

Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]

-

-

Data Processing and Analysis:

-

Apply an exponential line broadening of 0.3 Hz.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved proton signal for both the analyte and the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Common Impurities and Their Origins

Understanding the potential impurities is crucial for developing effective purification strategies. The most common synthetic routes to this compound are the Ullmann condensation and the Buchwald-Hartwig amination.

1. Ullmann Condensation: This classic copper-catalyzed reaction couples 4-bromo-9H-carbazole with an aryl halide (e.g., iodobenzene).

-

Potential Impurities:

-

Unreacted 4-bromo-9H-carbazole: Incomplete reaction.

-

Unreacted Iodobenzene: Excess reagent.

-

9-Phenyl-9H-carbazole: Formed from the debromination of the starting material or product.

-

Biphenyl: Homocoupling of iodobenzene.

-

Di-carbazole species: Homocoupling of the carbazole starting material.

-

2. Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 4-bromo-9H-carbazole and an amine, or more commonly, between carbazole and a dihalobenzene.

-

Potential Impurities:

-

Unreacted starting materials: Incomplete reaction.

-

NH-carbazole: A byproduct of precatalyst activation in some systems.[4]

-

Phosphine oxides: From the degradation of the phosphine ligand.

-

Homocoupled products: Similar to those in the Ullmann reaction.

-

Diagram: Synthetic Routes and Potential Impurities

Caption: Common synthetic pathways to this compound and associated impurities.

Purification Strategies: Achieving High Purity

For demanding applications, commercially available this compound often requires further purification. Recrystallization and column chromatography are the most effective methods.

Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities and is particularly effective if the crude material is already of reasonable purity (>95%). The key to successful recrystallization is the choice of solvent.

Experimental Protocol: Recrystallization

-

Solvent Selection:

-

Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

For carbazole derivatives, common solvents include ethanol, isopropanol, toluene, or a mixture of solvents like ethyl acetate/hexanes.

-

Begin by testing small quantities of the crude material in various solvents to identify the optimal one.

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

-

Once fully dissolved, allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.

-

After crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

-

Column Chromatography

For crude material with a significant level of impurities or for separating compounds with similar polarities, column chromatography is the preferred method.

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent):

-

A non-polar solvent system is typically used. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.

-

The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

-

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, sample-adsorbed silica onto the top of the column.

-

Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used.

-

Collect fractions and monitor them by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Conclusion

The utility of this compound in pioneering research and development hinges on its purity. A thorough understanding of the commercial supply chain, coupled with robust in-house analytical capabilities, empowers researchers to ensure the quality of this critical starting material. By implementing a multi-technique approach to purity verification, including HPLC and qNMR, and by employing appropriate purification strategies such as recrystallization or column chromatography, scientists can proceed with confidence, knowing that their experimental outcomes are built upon a foundation of chemical integrity.

References

- 1. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1097884-37-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Carbazole Derivatives in Organic Electronics: From Molecular Design to High-Performance Devices

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazole and its derivatives have become foundational building blocks in the field of organic electronics, prized for a unique combination of thermal stability, excellent charge-transporting capabilities, and a highly tunable electronic structure.[1][2] This guide provides a comprehensive overview of the role of carbazole derivatives, starting from the fundamental electronic properties of the carbazole core to the sophisticated molecular engineering strategies employed to optimize their function. We will explore their synthesis, photophysical behaviors, and pivotal applications as host materials, emitters in Organic Light-Emitting Diodes (OLEDs), and hole-transporting materials (HTMs) in Perovskite Solar Cells (PSCs) and Organic Photovoltaics (OPVs).[2][3] This document synthesizes field-proven insights and experimental protocols to serve as a technical resource for professionals engaged in the research and development of next-generation organic electronic devices.

The Carbazole Core: A Privileged Scaffold for Organic Electronics

Fundamental Structure and Electronic Properties

Carbazole is a tricyclic aromatic heterocycle composed of two benzene rings fused to a central five-membered, nitrogen-containing ring.[4] This rigid, planar structure results in extensive π-electron delocalization, which is the cornerstone of its utility in organic electronics.[1] The nitrogen atom acts as an electron donor (p-type character), facilitating efficient hole transport, a critical function in many organic semiconductor devices.[2][5]

Key advantages of the carbazole scaffold include:

-

High Thermal and Chemical Stability: The fused aromatic system imparts significant stability, leading to longer operational lifetimes in devices.[2][3]

-

Excellent Hole-Transporting Properties: The electron-rich nature of the nitrogen atom gives carbazole derivatives high hole mobility.[3][4]

-

High Triplet Energy: Many carbazole derivatives possess a high triplet energy level (ET), making them ideal host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, preventing unwanted energy transfer and quenching.[4][6]

-

Tunable Optoelectronic Properties: The carbazole core can be easily functionalized at several positions—primarily the N-9, C-3, C-6, C-2, and C-7 positions—allowing for precise tuning of its electronic and photophysical properties, such as the HOMO/LUMO energy levels, emission color, and charge mobility.[1][4]

Figure 1: The carbazole molecular structure with key positions for functionalization highlighted.

Photophysical Properties and Molecular Design

The photophysical properties of carbazole derivatives are highly dependent on their molecular structure, particularly the nature and position of substituents.[7] Strategic functionalization allows for the engineering of materials with tailored absorption and emission profiles.

Donor-Acceptor (D-A) Architectures

A prevalent design strategy involves creating Donor-Acceptor (D-A) type molecules, where the electron-donating carbazole core is linked to an electron-accepting moiety. This architecture induces intramolecular charge transfer (ICT), which typically results in:

-

Red-shifted Emission: The energy gap is lowered, shifting fluorescence to longer wavelengths.[8]

-

Solvatochromism: The emission wavelength becomes sensitive to solvent polarity.[9]

-

Small Singlet-Triplet Energy Splitting (ΔEST): This is crucial for enabling Thermally Activated Delayed Fluorescence (TADF).[10]

Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows OLEDs to theoretically achieve 100% internal quantum efficiency (IQE) by harvesting non-emissive triplet excitons.[11] In TADF molecules, a very small ΔEST allows triplet excitons to be converted back into emissive singlet excitons via reverse intersystem crossing (RISC), a process that is facilitated by thermal energy.[9][11] Carbazole derivatives are excellent platforms for TADF emitters due to the ease of creating D-A structures with spatially separated HOMO (on the carbazole donor) and LUMO (on the acceptor), which minimizes ΔEST.[10][12] Introducing steric hindrance, for example by using bulky groups like 1,3,6,8-tetramethyl-carbazole, can further twist the D-A structure, reduce ΔEST, and significantly enhance TADF efficiency.[11][13]

Figure 2: Energy level diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.

Applications in Organic Electronic Devices

The versatility of carbazole derivatives has led to their widespread use in a variety of high-performance organic electronic devices.[3][14]

Organic Light-Emitting Diodes (OLEDs)

Carbazole-based materials are ubiquitous in modern OLEDs, serving multiple roles.[5][15]

-

Host Materials: Due to their high triplet energy, carbazole derivatives are excellent hosts for phosphorescent and TADF emitters, particularly for challenging blue emitters.[2][3] They facilitate efficient energy transfer to the dopant guest molecule without quenching its emission.

-

Emitting Materials: Functionalized carbazoles are used directly as emitters. They are particularly important for developing stable, deep-blue fluorescent and TADF emitters, which remain a significant challenge in the industry.[5][16]

-

Dendrimeric Systems: Carbazole dendrimers offer unique advantages, including good film-forming properties, high thermal stability, and the ability to encapsulate emissive cores, preventing concentration quenching.[17][18][19] This makes them highly suitable for solution-processed OLEDs.[17]

Perovskite Solar Cells (PSCs)

In PSCs, carbazole derivatives have emerged as a leading class of Hole-Transporting Materials (HTMs), offering a cost-effective and high-performance alternative to the commonly used spiro-OMeTAD.[20]

-

Efficient Hole Extraction: Their HOMO levels can be precisely tuned to align with the valence band of the perovskite absorber layer, ensuring efficient extraction of holes and minimizing charge recombination at the interface.[21][22]

-

Enhanced Stability: The inherent chemical stability and hydrophobicity of many carbazole HTMs can protect the underlying moisture-sensitive perovskite layer, leading to devices with significantly improved long-term operational stability.[23][24] Molecular designs incorporating cross-linkable groups can further enhance solvent resistance and device durability.[25]

Organic Photovoltaics (OPVs)

In OPVs, polymers based on 2,7-disubstituted carbazole units are of great interest as electron-donating materials in the bulk heterojunction (BHJ) active layer.[26][27] Copolymers that alternate carbazole donor units with various electron-acceptor units have been designed to lower the bandgap and improve solar light harvesting.[26] This strategy has led to OPV devices with power conversion efficiencies exceeding 6%.[26][27]

Performance Data Summary

The tables below summarize representative performance metrics for carbazole derivatives in PSCs and OLEDs, illustrating their competitiveness.

Table 1: Performance of Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells

| HTM Name | PCE (%) | Voc (V) | Jsc (mA cm-2) | FF (%) | Reference |

|---|---|---|---|---|---|

| spiro-OMeTAD (Ref.) | 18.6 | - | - | - | [20] |

| V950 | 17.8 | 1.07 | 22.5 | 74 | [20] |

| V1205 | 16.9 | - | - | - | [25] |

| SGT-411(3,6) | 18.87 | - | - | - | [24] |

| CHAI Passivation | 24.3 | - | - | - |[23] |

Table 2: Performance of Carbazole-Based Emitters in Organic Light-Emitting Diodes

| Emitter Name | Role | Color | Max EQE (%) | Reference |

|---|---|---|---|---|

| tMCzPN | TADF Emitter | Greenish-Blue | 26.0 | [11][13] |

| DCZ-TTR | TADF Emitter | Green | 20.1 | [12] |

| CZ-2 | Emitter | Greenish-Blue | 9.5 | [28] |

| D3-BNN | MR Dendrimer | Blue | 17.3 |[29] |

Experimental Section: Protocols and Characterization

Trustworthy and reproducible results are paramount. This section outlines validated, step-by-step methodologies for the synthesis and characterization of carbazole-based materials.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for creating C-C bonds to functionalize the carbazole core.[16][30]

Objective: Synthesize a 3-aryl-9-phenyl-9H-carbazole derivative.

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)2, 0.02 eq.), and SPhos (0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous toluene and a 2M aqueous solution of potassium carbonate (K2CO3) (3.0 eq.) via syringe.

-

Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/DCM solvent gradient, to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Figure 3: Experimental workflow for the synthesis of an aryl-carbazole derivative via Suzuki coupling.

Photophysical Characterization Protocol

Objective: Determine the key photophysical properties of a synthesized carbazole derivative.

Methodology:

-

Sample Preparation: Prepare dilute solutions (~10-5 M) of the compound in spectroscopic-grade solvents of varying polarity (e.g., hexane, toluene, DCM, acetonitrile).[7]

-

UV-Vis Absorption Spectroscopy:

-

Record the absorbance spectrum for each solution using a dual-beam spectrophotometer.[7]

-

Identify the wavelength of maximum absorption (λabs) and calculate the molar extinction coefficient (ε).

-

-

Photoluminescence (PL) Spectroscopy:

-

Excite the sample at its λabs and record the emission spectrum.[4]

-

Determine the wavelength of maximum emission (λem).

-

-

Fluorescence Quantum Yield (ΦF) Measurement:

-

Use a relative method with a well-known standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546).[31]

-

Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Calculate ΦF using the formula: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated emission intensity, A is the absorbance, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τF) Measurement:

-

Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay profile.

-

Fit the decay curve to an exponential function to determine the lifetime. For TADF materials, a bi-exponential decay with a prompt and a delayed component will be observed.[11]

-

Challenges and Future Outlook

Despite significant progress, challenges remain. For OLEDs, the development of stable, efficient, and deep-blue TADF and fluorescent emitters is a primary focus.[5][16] For PSCs, improving the long-term stability and scalability of high-performance carbazole-based HTMs is crucial for commercialization.[20][24]

The future of carbazole derivatives in organic electronics is bright. Emerging trends include:

-

Multi-Resonance (MR) Emitters: Designing carbazole-based MR materials to achieve extremely narrow-band emission for high-purity colors in displays.[29]

-

Polymeric and Dendrimeric Systems: Continued development of solution-processable polymers and dendrimers for low-cost, large-area fabrication of flexible and wearable electronics.[14][31][32]

-

Fused-Ring Carbazole Systems: Exploring derivatives like indolocarbazole and indenocarbazole to create materials with extended π-conjugation and enhanced performance characteristics.[15]

By leveraging the principles of molecular design and synthetic chemistry, carbazole derivatives will continue to be instrumental in pushing the boundaries of organic electronics.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 9. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole [frontiersin.org]

- 12. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]

- 17. Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Highly efficient carbazolylgold(iii) dendrimers based on thermally activated delayed fluorescence and their application in solution-processed organic light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 27. Carbazole-based polymers for organic photovoltaic devices. | Semantic Scholar [semanticscholar.org]

- 28. mdpi.com [mdpi.com]

- 29. Carbazole-based Multiple Resonance Dendrimers with Narrowband Blue Emission for Solution-Processed OLEDs [cjps.org]

- 30. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. Novel polyimides containing flexible carbazole blocks with electrochromic and electrofluorescencechromic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Hole-Transport Materials Using 4-Bromo-9-phenyl-9H-carbazole

Introduction: The Central Role of Carbazole-Based Hole-Transport Materials

The advancement of organic electronics, particularly in the fields of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the development of high-performance charge-transport materials. Among these, hole-transport materials (HTMs) play a critical role in efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode, thereby enhancing device efficiency and stability.

Carbazole-based molecules have emerged as a superior class of HTMs due to their exceptional properties, including high thermal and chemical stability, excellent hole-transport capabilities stemming from their electron-rich nature, and versatile functionalization.[1][2][3] The rigid and planar carbazole scaffold allows for the construction of well-defined molecular architectures with tunable electronic properties. The ease of modification at various positions on the carbazole core (the 2, 7, 3, 6, and 9 positions) provides a powerful platform for designing novel HTMs with optimized energy levels and charge mobility.[3]

This guide focuses on the synthetic utility of a key building block, 4-Bromo-9-phenyl-9H-carbazole , in the construction of advanced HTMs. The presence of a bromine atom at the 4-position offers a reactive handle for cornerstone synthetic transformations, primarily palladium- and copper-catalyzed cross-coupling reactions. These reactions enable the strategic extension of the π-conjugated system and the introduction of crucial functional moieties, such as triarylamines, to achieve desired optoelectronic properties.

Core Synthetic Strategies: Building Complexity from a Carbazole Core

The synthesis of high-performance HTMs from this compound predominantly relies on a set of robust and versatile cross-coupling reactions. These methodologies allow for the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to assembling the complex architectures of modern HTMs. The three principal strategies discussed herein are the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Ullmann Condensation. Each of these reactions provides a distinct pathway to modify the electronic and physical properties of the carbazole core.

Caption: Core synthetic routes from this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle and Application

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. In the context of HTM synthesis, it is a powerful tool for extending the π-conjugated system of the this compound core. By coupling it with other aromatic boronic acids, researchers can create larger, more delocalized electronic structures, which can enhance hole mobility and tune the material's absorption and emission properties.[4][5][6]

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a bi-carbazole derivative, a common structural motif in HTMs.

Reaction: this compound coupling with 9-phenyl-9H-carbazole-3-boronic acid.

-

Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid, 1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or 1,4-dioxane/water, via syringe.[6] Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final HTM.

Causality and Field-Proven Insights

-

Choice of Catalyst: Pd(PPh₃)₄ is a widely used, reliable catalyst for Suzuki couplings. It is a pre-formed Pd(0) complex, which can directly enter the catalytic cycle. Other catalysts like Pd(OAc)₂ with additional phosphine ligands can also be used.

-

The Role of the Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center. Carbonates are often preferred for their balance of reactivity and handling.

-

Solvent System: A mixed solvent system, often including water, is used to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface of the two phases.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Summary: Suzuki Coupling Conditions

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Arylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | >80 |

| 2 | 2-Bromo-9-phenyl-9H-carbazole | Arylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | ~75 |

| 3 | 3-Bromo-9H-carbazole | Arylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | >85 |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle and Application

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[7] This reaction is arguably the most important method for synthesizing triarylamine-based HTMs. By coupling this compound with various diarylamines (e.g., diphenylamine, or other carbazole units), one can introduce potent electron-donating groups. This functionalization is key to raising the Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection and transport.[8][9][10][11]

Detailed Step-by-Step Protocol

Reaction: Coupling of this compound with Diphenylamine.

-

Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a bulky phosphine ligand (e.g., XPhos or Tri-tert-butylphosphine, 0.08 eq), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon or Nitrogen.

-

Reactant Addition: Add this compound (1.0 eq) and the amine (e.g., Diphenylamine, 1.2 eq), followed by a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Heat the mixture in a preheated oil bath to 100-110 °C for 12-24 hours. The reaction is typically homogeneous and may change color as it progresses. Monitor by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite to remove the palladium black and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude material via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired triarylamine HTM.

Causality and Field-Proven Insights

-

Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like XPhos) are required to promote the reductive elimination step, which is often the rate-limiting step, and to stabilize the active Pd(0) species.[9]

-

Base Selection: A strong, sterically hindered base like NaOtBu is necessary to deprotonate the amine without competing as a nucleophile.

-

Solvent Choice: Anhydrous, non-protic solvents like toluene are preferred to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application of 4-Bromo-9-phenyl-9H-carbazole in High-Performance Organic Light-Emitting Diodes (OLEDs)

Abstract

This comprehensive guide details the application of 4-Bromo-9-phenyl-9H-carbazole as a pivotal intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique molecular architecture of carbazole derivatives, characterized by a high triplet energy, excellent thermal stability, and proficient hole-transporting capabilities, renders them indispensable in the development of efficient and durable OLED devices. This document provides an in-depth exploration of the synthesis of hole-transporting materials (HTMs) and host materials for thermally activated delayed fluorescence (TADF) and phosphorescent emitters derived from this compound. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, along with a standardized procedure for OLED device fabrication and characterization, are presented to enable researchers and materials scientists to leverage this versatile building block in their research and development endeavors.

Introduction: The Strategic Importance of this compound in OLEDs

The relentless pursuit of brighter, more efficient, and longer-lasting OLED displays and solid-state lighting has intensified the focus on the molecular engineering of organic semiconductor materials. Carbazole-based compounds have emerged as a cornerstone in this field due to their exceptional electronic and photophysical properties. This compound, in particular, serves as a crucial and versatile building block for a multitude of OLED materials.

The strategic placement of a bromine atom on the carbazole core provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the facile introduction of a wide array of functional groups, allowing for the precise tuning of the electronic properties, such as the HOMO/LUMO energy levels and triplet energy, of the resulting materials. The phenyl group at the 9-position of the carbazole nitrogen enhances the thermal and morphological stability of the molecules, a critical attribute for long-lasting OLED devices.

This guide will elucidate the synthetic pathways to leverage this compound for the creation of high-performance OLED materials and provide detailed protocols for their implementation in device fabrication.

Physicochemical Properties and Molecular Design Principles